molecular formula C16H22ClNO2 B12251270 Tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate

Tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate

Cat. No.: B12251270
M. Wt: 295.80 g/mol
InChI Key: IFEYOMLJYIXMKU-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a piperidine ring attached to a benzoate core

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

tert-butyl 2-chloro-5-piperidin-2-ylbenzoate

InChI

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)12-10-11(7-8-13(12)17)14-6-4-5-9-18-14/h7-8,10,14,18H,4-6,9H2,1-3H3

InChI Key

IFEYOMLJYIXMKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C2CCCCN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 2-chloro-5-(piperidin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-azido-5-(piperidin-2-yl)benzoate or 2-thio-5-(piperidin-2-yl)benzoate.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 2-chloro-5-(piperidin-2-yl)benzyl alcohol.

Scientific Research Applications

Tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The ester group may undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-5-(piperidin-4-yl)benzoate
  • Tert-butyl 2-chloro-5-(morpholin-2-yl)benzoate
  • Tert-butyl 2-chloro-5-(pyrrolidin-2-yl)benzoate

Uniqueness

Tert-butyl 2-chloro-5-(piperidin-2-yl)benzoate is unique due to the specific positioning of the piperidine ring, which influences its reactivity and interaction with biological targets. The presence of the chlorine atom also imparts distinct electronic properties, making it a valuable compound for various synthetic applications.

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